molecular formula C11H20N2O B7919816 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone

1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone

Cat. No.: B7919816
M. Wt: 196.29 g/mol
InChI Key: NLQGHSZWCYIWIS-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyclopropylaminomethyl group and an ethanone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone typically involves the reaction of piperidine with cyclopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of cyclopropylaminomethyl-piperidin-1-yl-carboxylic acid.

    Reduction: Formation of 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(Cyclopropyl-Methyl-aMino)-Methyl]-piperidin-1-yl}-ethanol
  • {2-[(Cyclopropyl-Methyl-aMino)-Methyl]-piperidin-1-yl}-acetic acid

Uniqueness

1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-[2-[(cyclopropylamino)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(14)13-7-3-2-4-11(13)8-12-10-5-6-10/h10-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQGHSZWCYIWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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